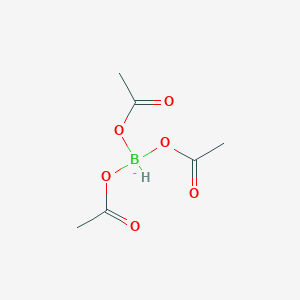

Triacetoxyborohydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triacetyloxyboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h7H,1-3H3/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCCMXQDRZDLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BO6- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Modern Workhorse: A Technical Guide to the Discovery and History of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium triacetoxyborohydride (STAB) has emerged as an indispensable tool in modern organic synthesis, prized for its remarkable selectivity and mild reducing capabilities, particularly in the realm of reductive amination. This technical guide provides an in-depth exploration of the discovery and historical development of this versatile reagent. It details the seminal contributions of key researchers, presents quantitative data on its performance, and offers detailed experimental protocols for its application. Through a historical lens, this document illuminates the evolution of STAB from a chemical curiosity to a cornerstone of amine synthesis, providing valuable context and practical knowledge for professionals in chemical research and drug development.

Introduction: The Need for a Selective Hydride Reagent

The synthesis of amines is a fundamental endeavor in organic chemistry, with broad implications for the pharmaceutical, agrochemical, and materials science industries. Reductive amination, the conversion of a carbonyl compound into an amine via an intermediate imine or iminium ion, stands as one of the most powerful methods for this transformation. The success of this reaction hinges on the delicate balance of reactivity of the reducing agent; it must be potent enough to reduce the C=N bond of the imine/iminium ion but gentle enough to avoid the premature reduction of the starting carbonyl compound.

Prior to the widespread adoption of sodium this compound, reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) were commonly employed. While effective in certain contexts, they each possess significant drawbacks. Sodium borohydride is a powerful reducing agent that can readily reduce aldehydes and ketones, leading to undesired alcohol byproducts.[1][2] Sodium cyanoborohydride, while more selective, is highly toxic and generates hazardous cyanide waste, posing significant safety and environmental concerns.[3] This set the stage for the discovery and development of a milder, more selective, and safer alternative.

The Dawn of a New Reagent: Gribble's Pioneering Work

The first significant report on the unique reactivity of what would become known as sodium this compound came in 1975 from the laboratory of Gordon W. Gribble and his colleague Duncan C. Ferguson .[4] In a communication titled "Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium this compound," they described a novel method for the selective reduction of aldehydes in the presence of ketones.[4]

Their key innovation was the in-situ generation of a new borohydride species by reacting sodium borohydride with acetic acid in a benzene (B151609) solvent. They observed that this new reagent, which they identified as sodium this compound, smoothly reduced aldehydes to their corresponding alcohols while leaving ketones untouched.[4] This discovery was a crucial first step, highlighting the potential of acyloxyborohydrides as mild and selective reducing agents.

The Era of Reductive Amination: The Abdel-Magid and Maryanoff Breakthrough

While Gribble's work laid the foundational stone, it was the extensive research by Ahmed F. Abdel-Magid, Cynthia A. Maryanoff, and their colleagues at the R.W. Johnson Pharmaceutical Research Institute that truly unlocked the synthetic potential of sodium this compound. Their seminal paper in 1996 , "Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures," transformed the field of amine synthesis.[5][6]

This comprehensive study established STAB as the reagent of choice for the reductive amination of a vast array of aldehydes and ketones with a wide variety of primary and secondary amines.[5] Their work demonstrated that STAB is mild enough to be used in a one-pot procedure where the carbonyl compound, the amine, and the reducing agent are all present in the same reaction vessel.[7] The slightly acidic nature of the commercial reagent, or the co-addition of acetic acid, facilitates the formation of the iminium ion, which is then rapidly reduced by STAB.[7]

This one-pot protocol offered significant advantages in terms of efficiency, convenience, and yield compared to previous methods. The Abdel-Magid and Maryanoff paper provided a wealth of data, showcasing the broad scope and limitations of the reagent and solidifying its place in the synthetic organic chemist's toolbox.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of sodium this compound in reductive amination reactions as reported in the pivotal 1996 study by Abdel-Magid et al., and provide a comparison with other common hydride reducing agents.

Table 1: Reductive Amination of Various Carbonyl Compounds with Representative Amines using Sodium this compound

| Carbonyl Compound | Amine | Product | Yield (%) |

| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 92 |

| 4-tert-Butylcyclohexanone | Morpholine | 4-(4-tert-Butylcyclohexyl)morpholine | 95 |

| Benzaldehyde | Aniline | N-Benzylaniline | 94 |

| Isobutyraldehyde | Dibenzylamine | N,N-Dibenzylisobutylamine | 88 |

| Acetophenone | Pyrrolidine | 1-(1-Phenylethyl)pyrrolidine | 85 |

Data sourced from Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862.[5]

Table 2: Comparison of Hydride Reducing Agents for Reductive Amination

| Reagent | Relative Reactivity | Selectivity for Iminium Ions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Strong | Low | Inexpensive, readily available | Reduces aldehydes/ketones, often requires stepwise procedure |

| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Selective for iminium ions in a specific pH range | Highly toxic, generates cyanide waste |

| Sodium this compound (NaBH(OAc)₃) | Mild | Very High | Excellent selectivity, one-pot procedure, non-toxic byproducts | More expensive than NaBH₄, moisture sensitive |

| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Very Low | Powerful reducing agent | Extremely reactive, not selective, pyrophoric |

Experimental Protocols

The following is a detailed experimental protocol for a typical reductive amination reaction using sodium this compound, based on the procedures outlined by Abdel-Magid and Maryanoff.

General Procedure for the Reductive Amination of a Ketone with a Primary Amine

Materials:

-

Ketone (1.0 mmol)

-

Primary Amine (1.1 mmol)

-

Sodium this compound (1.5 mmol)

-

1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF) (5 mL)

-

Acetic Acid (optional, 1.0 mmol)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and the primary amine (1.1 mmol).

-

Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL).

-

If the amine salt is used, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. For slow reactions, particularly with ketones, the addition of one equivalent of acetic acid can be beneficial.

-

Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine or iminium ion.

-

In a single portion, add sodium this compound (1.5 mmol) to the stirred solution. The reaction is typically exothermic, and gas evolution (hydrogen) may be observed.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 1-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.

Visualizing the Process: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 7. Sodium this compound [organic-chemistry.org]

An In-Depth Technical Guide to the Laboratory Synthesis of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the laboratory-scale synthesis of sodium triacetoxyborohydride (NaBH(OAc)₃), a versatile and selective reducing agent pivotal in modern organic chemistry, particularly in the realm of reductive amination. This document details the core synthetic methodologies, presents quantitative data, outlines experimental protocols, and provides insights into the reaction mechanism and safety considerations.

Introduction

Sodium this compound, commonly abbreviated as STAB, is a mild and selective hydride-donating agent.[1] Its popularity in organic synthesis stems from its ability to chemoselectively reduce iminium ions in the presence of more reactive functional groups, such as aldehydes and ketones. This property makes it an invaluable reagent for one-pot reductive amination reactions, a cornerstone of amine synthesis in pharmaceutical and fine chemical development.[2] While commercially available, in-house preparation can be a cost-effective alternative for laboratories with high consumption of this reagent. The synthesis primarily involves the controlled reaction of sodium borohydride (B1222165) with three equivalents of acetic acid.[1]

Synthesis of Sodium this compound

The most prevalent and practical laboratory-scale synthesis of sodium this compound is achieved through the protonolysis of sodium borohydride with glacial acetic acid in an anhydrous aprotic solvent.[1] This reaction can be performed to either isolate the solid reagent or to generate it in situ for immediate use in subsequent reactions.

Reaction Scheme:

NaBH₄ + 3 CH₃COOH → NaBH(OAc)₃ + 3 H₂

Reaction Mechanism

The formation of sodium this compound proceeds via a stepwise replacement of the hydride ions of the borohydride with acetoxy groups from acetic acid. Each substitution step is an acid-base reaction that results in the evolution of one equivalent of hydrogen gas. The three acetoxy groups inductively withdraw electron density from the boron center, thereby attenuating the reactivity of the remaining boron-hydrogen bond and rendering sodium this compound a milder reducing agent than sodium borohydride.[3]

Caption: Stepwise formation of sodium this compound.

Quantitative Data

The yield and purity of synthesized sodium this compound can be influenced by factors such as the solvent, reaction temperature, and purification method. Below is a summary of representative data from the literature.

| Starting Material | Solvent | Reaction Conditions | Reported Yield | Reference |

| Sodium Borohydride | 1,2-Dichloroethane (B1671644) (DCE) | Dropwise addition of acetic acid at 0 °C, then stirred at room temperature. | High (implied, used in situ) | [4] |

| Sodium Borohydride | Tetrahydrofuran (B95107) (THF) | Dropwise addition of acetic acid at 0 °C, then stirred at room temperature for 1 hour. | High (implied, used in situ) | [5] |

| Sodium Borohydride | Benzene | Reflux for 1 hour under nitrogen. | Not specified (solution prepared) | [6] |

| Sodium Borohydride | 1,2-Dichloroethane (DCE) | Dropwise addition of acetic acid, temperature kept below 27 °C, stirred for 17 hours. | High (implied, used in situ) | [5] |

Note: Many literature procedures generate sodium this compound in situ for immediate use in reductive amination, and therefore, an isolated yield of the solid reagent is often not reported. The yields of the subsequent reductive amination products, however, are typically high, indicating efficient formation of the reagent.[4]

Experimental Protocols

Protocol for the Isolation of Solid Sodium this compound

This protocol is adapted from general procedures described in the literature and is suitable for preparing a solid sample of the reagent for storage and future use.

Materials:

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous 1,2-dichloroethane (DCE) or anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas inlet

-

Septa

-

Cannula or filtration apparatus for air-sensitive solids

-

Vacuum pump

Procedure:

-

Under a positive pressure of inert gas, charge the three-necked round-bottom flask with sodium borohydride.

-

Add anhydrous solvent (DCE or THF) to create a suspension.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add three equivalents of glacial acetic acid to the stirred suspension via the dropping funnel. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation and maintain a slow addition rate to control the exotherm and gas evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for at least one hour to ensure complete reaction. The mixture will appear as a white suspension.

-

Isolate the solid sodium this compound by filtration under an inert atmosphere.

-

Wash the isolated solid with a small amount of fresh anhydrous solvent.

-

Dry the product under high vacuum to obtain a fine white powder.

Protocol for the In Situ Generation and Use in Reductive Amination

This protocol is based on the widely used procedure for reductive amination by Abdel-Magid et al.[4]

Materials:

-

Aldehyde or ketone

-

Primary or secondary amine

-

Sodium this compound (can be pre-made or generated in situ)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

(Optional) Acetic acid as a catalyst for less reactive substrates

Procedure:

-

To a stirred solution of the aldehyde or ketone and the amine in the anhydrous solvent, add sodium this compound in one portion.

-

For less reactive substrates, a catalytic amount of acetic acid can be added to the mixture before the addition of the reducing agent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.

Caption: Workflow for STAB synthesis and its application.

Characterization Data

Accurate characterization of the synthesized sodium this compound is crucial to ensure its purity and reactivity. While detailed spectroscopic data is not always reported in synthetic procedures focused on its application, the following provides an overview of expected analytical data.

Table of Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons of the acetoxy groups. The B-H proton signal may be broad and difficult to observe. |

| ¹³C NMR | Signals for the methyl and carbonyl carbons of the acetoxy groups. |

| ¹¹B NMR | A characteristic signal for a tetracoordinate boron species. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the acetoxy groups and B-H stretching. |

Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.

Purification

For most applications, sodium this compound generated and used in situ or isolated by filtration and drying under vacuum is of sufficient purity. If higher purity is required, washing the solid material with the anhydrous reaction solvent helps to remove any unreacted acetic acid or soluble byproducts. Recrystallization of sodium this compound is challenging due to its reactivity with protic solvents and its limited solubility in common aprotic solvents in which it is stable. One source suggests a purification method for sodium borohydride involving dissolution in aqueous ammonia (B1221849) and crystallization at low temperature; however, this method is explicitly stated not to be for sodium this compound.[7] Therefore, for laboratory preparations, thorough drying under high vacuum is the most practical purification step.

Safety Considerations

-

Moisture Sensitivity: Sodium this compound reacts with water and other protic solvents to release flammable hydrogen gas. All manipulations should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogen Evolution: The synthesis of sodium this compound from sodium borohydride and acetic acid produces a significant amount of hydrogen gas. The reaction should be performed in a well-ventilated fume hood, and the addition of acetic acid must be controlled to manage the rate of gas evolution.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion

The laboratory synthesis of sodium this compound is a practical and cost-effective method for obtaining this valuable reducing agent. The reaction of sodium borohydride with acetic acid in an anhydrous aprotic solvent is a straightforward procedure that can be adapted for either the isolation of the solid reagent or its in situ generation for immediate use in reductive amination reactions. Careful attention to anhydrous conditions and the safe handling of the hydrogen gas byproduct are essential for a successful and safe synthesis. This guide provides the necessary information for researchers and professionals to confidently prepare and utilize sodium this compound in their synthetic endeavors.

References

- 1. Sodium this compound: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium this compound [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

In-House Preparation of Sodium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the in-house preparation of sodium triacetoxyborohydride (STAB), a versatile and selective reducing agent crucial in contemporary organic synthesis, particularly for reductive amination reactions. While commercially available, in-house synthesis offers a cost-effective and readily accessible supply for research and development purposes. This document outlines detailed experimental protocols, quantitative data, reaction pathways, and essential safety considerations to ensure the safe and efficient laboratory-scale production of high-quality STAB.

Introduction

Sodium this compound, with the chemical formula Na(CH₃COO)₃BH, is a mild hydride reagent renowned for its high selectivity. Unlike more powerful reducing agents, STAB is particularly effective for the reductive amination of aldehydes and ketones. Its principal advantage lies in its ability to rapidly reduce the intermediate iminium ion in mildly acidic conditions, minimizing the formation of alcohol byproducts and enabling one-pot reductive amination procedures. The synthesis of STAB is achieved through the controlled reaction of sodium borohydride (B1222165) with three equivalents of acetic acid.

Synthesis Protocols

The laboratory preparation of sodium this compound involves the protonolysis of sodium borohydride with acetic acid. This can be performed to isolate the reagent as a solid for storage or generated in situ for immediate use. The most common method involves the reaction in an anhydrous a-protic solvent.

Experimental Protocol: Synthesis in Anhydrous Aprotic Solvents

This procedure details the preparation and isolation of solid STAB, which can be stored under inert conditions for future applications. Anhydrous solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly employed.[1][2][3]

Apparatus Setup: A flame-dried, three-necked round-bottom flask should be assembled with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler to maintain a positive pressure of inert gas throughout the reaction.[1]

Procedure:

-

Charge the flask with sodium borohydride (1.0 equivalent).

-

Add the chosen anhydrous solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) to create a suspension.[1]

-

Cool the stirred suspension to 0 °C using an ice-water bath.[1]

-

Add glacial acetic acid (3.0 equivalents) to the dropping funnel and add it dropwise to the cooled, stirred suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and generates a significant volume of flammable hydrogen gas.[1] The internal temperature should be carefully monitored and maintained below 10 °C.

-

After the complete addition of acetic acid, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 1-2 hours, or until the evolution of gas has ceased.[1][4] For reactions in dichloroethane, heating to 50°C for one hour after addition can help drive the reaction to completion.[4]

-

The resulting white precipitate of sodium this compound is then isolated by filtration under an inert atmosphere.

-

The collected solid should be washed with fresh anhydrous solvent and subsequently dried under high vacuum to yield a fine white powder.[1][4]

Quantitative Data

The yield and purity of in-house prepared STAB can be influenced by the choice of solvent and the reaction conditions. The following table summarizes typical data gathered from various experimental protocols.

| Solvent | Reagent Ratio (NaBH₄:AcOH) | Typical Yield | Purity | References |

| 1,2-Dichloroethane (DCE) | 1 : 3 | ~95-100% (crude) | Typically used without further purification | [4] |

| Tetrahydrofuran (THF) | 1 : 3 | Good to high | Typically used without further purification | [1][5][6] |

| Dichloromethane (DCM) | 1 : 3 | Good to high | Typically used without further purification | [3][6] |

| Dimethyl Sulfoxide (DMSO) | 1 : 3 | Not isolated (in situ) | Contains SMAB, SDAB, and STAB | [7] |

Note: Yields are often reported as quantitative based on the crude product after solvent removal, as further purification by recrystallization is challenging.[4] The potency of the prepared STAB can be assessed by quantitative NMR or titration methods.[7]

Reaction Mechanism and Experimental Workflow

The synthesis of sodium this compound proceeds through a stepwise replacement of the hydride atoms of sodium borohydride with acetoxy groups. This sequential reaction leads to the formation of sodium monoacetoxyborohydride (SMAB) and sodium diacetoxyborohydride (SDAB) as intermediates.[7]

Signaling Pathway Diagram

Caption: Stepwise formation of sodium this compound.

Experimental Workflow Diagram

Caption: General workflow for the in-house preparation of STAB.

Characterization

The purity and identity of the prepared sodium this compound can be confirmed by various analytical techniques. STAB has been characterized by elemental analysis, IR, and ¹H, ¹³C, and ¹¹B NMR spectroscopy.[8] For in-process monitoring and quantification of STAB, as well as the intermediate species SMAB and SDAB, ¹H NMR is a particularly useful tool.[7]

Purification

Purification of sodium this compound by recrystallization is generally challenging as it often precipitates as a fine powder or forms a paste upon solvent removal.[4] The standard procedure involves thorough washing of the filtered product with a dry, aprotic solvent followed by drying under high vacuum to remove residual solvent and acetic acid. For most applications in reductive amination, the material isolated directly from the reaction, after washing and drying, is of sufficient purity. It is important to note that purification methods established for sodium borohydride are not applicable to STAB.[9]

Safety and Handling

The in-house preparation of sodium this compound requires strict adherence to safety protocols due to the nature of the reagents and the reaction itself.

-

Hydrogen Evolution: The reaction of sodium borohydride with acetic acid produces large volumes of flammable hydrogen gas. The preparation must be conducted in a well-ventilated fume hood, away from any ignition sources.[10]

-

Exothermic Reaction: The reaction is exothermic, and the temperature should be controlled, especially during the addition of acetic acid, to prevent a runaway reaction.[4]

-

Moisture Sensitivity: Sodium this compound is highly sensitive to moisture and will decompose upon contact with water.[2] All glassware must be thoroughly dried, and anhydrous solvents must be used. The final product should be stored in a tightly sealed container under an inert atmosphere.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[11]

-

Handling: Avoid inhalation of the powder and skin contact.[11] All transfers of the solid reagent should be performed under an inert atmosphere where possible.[8]

By following the detailed protocols and safety guidelines outlined in this document, researchers can safely and effectively prepare sodium this compound in-house, providing a reliable source of this important reagent for their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium this compound (STAB) [commonorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Sciencemadness Discussion Board - Sodium this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Elucidating the Critical Attributes of Sodium this compound to Tune Glycoconjugation via Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aksci.com [aksci.com]

The Core Principles of Sodium Triacetoxyborohydride Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) has established itself as a reagent of choice for the reductive amination of aldehydes and ketones, a cornerstone transformation in modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals.[1][2][3] Its widespread adoption stems from its remarkable selectivity, mild nature, and broad functional group tolerance, offering a significant improvement over harsher or more toxic reducing agents.[3][4] This technical guide delves into the fundamental theoretical principles governing STAB reductions, providing a comprehensive overview of its mechanism, selectivity, and practical application, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Theoretical Underpinnings of Reactivity and Selectivity

Sodium this compound is a member of the acyloxyborohydride family of reducing agents.[5] Its unique reactivity profile is a direct consequence of its molecular structure. The presence of three electron-withdrawing acetoxy groups on the boron atom significantly modulates the hydridic character of the B-H bond.[3][6][7] This electronic effect, coupled with the steric bulk of the acetoxy groups, renders STAB a milder and more selective reducing agent compared to sodium borohydride (B1222165) (NaBH₄) or even sodium cyanoborohydride (NaBH₃CN).[6][7]

The key to STAB's utility in reductive amination lies in its chemoselectivity. It readily reduces iminium ions, which are formed in situ from the condensation of an aldehyde or ketone with an amine, much faster than it reduces the parent carbonyl compounds.[3][6] This differential reactivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and STAB are all present in the same reaction vessel.[6][8] The reaction is typically carried out in aprotic solvents, with 1,2-dichloroethane (B1671644) (DCE) being the most common, although tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be employed.[2][4][6] For the reductive amination of less reactive ketones, acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.[2][4][6]

The Reaction Mechanism

The reductive amination using sodium this compound proceeds through a well-established pathway involving two key stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines). In the presence of an acid catalyst (often acetic acid, especially for ketones), the imine is protonated to form a highly electrophilic iminium ion.[1]

-

Hydride Transfer: The sodium this compound then acts as the hydride donor. The hydride (H⁻) is transferred from the boron center to the electrophilic carbon of the iminium ion, resulting in the formation of the desired amine product.

The following diagram illustrates the generally accepted mechanism for the reductive amination of a ketone with a primary amine using STAB.

Caption: Generalized mechanism of reductive amination with STAB.

Quantitative Data Summary

The efficiency of sodium this compound in reductive amination is demonstrated by the high yields obtained across a wide range of substrates. The following tables summarize representative data from the literature, showcasing the versatility of this reagent.

Table 1: Reductive Amination of Ketones with Various Amines

| Ketone | Amine | Product | Yield (%) | Reference |

| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 94 | [2] |

| Cyclopentanone | Morpholine | 4-Cyclopentylmorpholine | 92 | [2] |

| Acetone | Aniline | N-Isopropylaniline | 85 | [2] |

| 4-tert-Butylcyclohexanone | Methylamine | N-Methyl-4-tert-butylcyclohexylamine | 96 | [2] |

Table 2: Reductive Amination of Aldehydes with Various Amines

| Aldehyde | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Pyrrolidine | 1-Benzylpyrrolidine | 95 | [2] |

| Isovaleraldehyde | Cyclohexylamine | N-Cyclohexyl-3-methylbutylamine | 88 | [2] |

| p-Anisaldehyde | Dimethylamine | N,N-Dimethyl-p-methoxybenzylamine | 96 | [2] |

| 3-Phenylpropionaldehyde | Dibenzylamine | N,N-Dibenzyl-3-phenylpropylamine | 90 | [2] |

Experimental Protocols

A standardized and robust protocol for reductive amination using sodium this compound is crucial for reproducibility. Below are detailed methodologies for a general one-pot reductive amination.

General Protocol for One-Pot Reductive Amination

This protocol is adapted from established literature procedures and provides a general workflow for the reductive amination of an aldehyde or ketone.[9]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Amine (1.0-1.2 eq)

-

Sodium this compound (STAB) (1.5-2.0 eq)

-

Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (THF))

-

Glacial Acetic Acid (1.0-2.0 eq, optional, typically for ketones)

Procedure:

-

To a solution of the carbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in an appropriate anhydrous aprotic solvent, add glacial acetic acid (if required).

-

Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine or iminium ion. The progress of this step can be monitored by techniques such as TLC, GC, or NMR.

-

Once imine/iminium ion formation is deemed sufficient, add sodium this compound (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic and may cause gas evolution.

-

Continue to stir the reaction at room temperature until the reaction is complete (typically 1-24 hours). Monitor the reaction progress by an appropriate analytical technique.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

The following diagram outlines the general experimental workflow for a one-pot reductive amination using STAB.

Caption: Experimental workflow for a typical STAB reductive amination.

Conclusion

Sodium this compound stands out as a mild, selective, and highly versatile reagent for the reductive amination of aldehydes and ketones. Its favorable reactivity profile, which allows for the selective reduction of iminium ions in the presence of carbonyl groups, enables efficient one-pot procedures with high yields. The operational simplicity and tolerance of a wide range of functional groups have solidified its importance in both academic research and industrial drug development. A thorough understanding of its theoretical principles, as outlined in this guide, is paramount for its effective and strategic application in the synthesis of complex amine-containing molecules.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. scribd.com [scribd.com]

- 3. nbinno.com [nbinno.com]

- 4. Collection - Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 6. Sodium this compound [organic-chemistry.org]

- 7. Selective Reduction of Aldehydes with Sodium this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Sodium Triacetoxyborohydride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Reactive Properties of a Key Reducing Agent

Sodium triacetoxyborohydride, commonly abbreviated as STAB, stands as a premier reagent in modern organic synthesis, particularly valued within pharmaceutical and drug development sectors. Its reputation as a mild and selective reducing agent, especially for the reductive amination of aldehydes and ketones, makes it an indispensable tool for the construction of complex amine-containing molecules. This technical guide provides a thorough exploration of its core physical and chemical properties, detailed experimental protocols, and the logical frameworks of its reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Sodium this compound is a white to off-white, hygroscopic crystalline powder. Its structure, featuring a central borohydride (B1222165) core sterically and electronically influenced by three acetoxy groups, confers its characteristic mild reactivity. This unique arrangement allows for the selective reduction of imines to amines in the presence of more reactive functional groups.

Quantitative Data Summary

The following tables summarize the key quantitative physical, chemical, and spectral data for sodium this compound.

Table 1: Physical and Chemical Properties of Sodium this compound

| Property | Value |

| Molecular Formula | C₆H₁₀BNaO₆ |

| Molecular Weight | 211.94 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-120 °C (decomposes) |

| Density | Approximately 1.20 g/cm³ |

| CAS Number | 56553-60-7 |

Table 2: Solubility Profile of Sodium this compound

| Solvent | Solubility / Reactivity |

| Dichloromethane (B109758) (DCM) | Soluble |

| 1,2-Dichloroethane (B1671644) (DCE) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile (ACN) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Benzene | Soluble |

| Toluene (B28343) | Soluble |

| Diethyl ether | Poorly soluble |

| Water | Reacts violently, decomposes |

| Methanol | Reacts, decomposes |

| Ethanol, Isopropanol | Reacts slowly |

Table 3: Spectroscopic Data for Sodium this compound

| Spectroscopic Technique | Characteristic Peaks / Signals |

| ¹H NMR | ~1.9 ppm (singlet, 9H, -OCOCH₃ ) |

| ¹³C NMR | ~24 ppm (-OC OCH₃), ~175 ppm (-OC O-) |

| ¹¹B NMR | Characterized, specific chemical shift varies with solvent and conditions. |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibrations from acetate (B1210297) groups (~1700 cm⁻¹), B-H stretching (~2400 cm⁻¹). |

Reaction Mechanisms and Logical Workflows

The primary utility of sodium this compound lies in its application for reductive amination. The reaction proceeds through a well-defined pathway that leverages the reagent's selectivity.

Reductive Amination Signaling Pathway

The following diagram illustrates the key steps in the reductive amination of a ketone with a primary amine using sodium this compound.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following protocols outline the synthesis of sodium this compound and a general procedure for its use in reductive amination.

Synthesis of Sodium this compound

Objective: To prepare sodium this compound from sodium borohydride and acetic acid.

Materials:

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (CH₃COOH)

-

Anhydrous toluene or benzene

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

-

Schlenk flask or equivalent inert atmosphere reaction vessel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (1.0 equivalent) in anhydrous toluene in a dry flask equipped with a magnetic stir bar.

-

Slowly add a solution of glacial acetic acid (3.0 equivalents) in anhydrous toluene to the stirred suspension. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

-

The resulting solution contains sodium this compound and can be used directly or the solvent can be removed under vacuum to yield the solid product.

Safety Note: This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood under an inert atmosphere.

General Protocol for Reductive Amination

Objective: To synthesize a secondary amine from a ketone and a primary amine using sodium this compound.

Materials:

-

Ketone (1.0 equivalent)

-

Primary amine (1.0-1.2 equivalents)

-

Sodium this compound (1.5-2.0 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Acetic acid (optional, can be used as a catalyst)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

To a solution of the ketone (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DCE, add sodium this compound (1.5-2.0 equivalents) in portions at room temperature.

-

If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical reductive amination experiment followed by work-up and purification.

Handling and Safety Considerations

Sodium this compound is a moisture-sensitive and water-reactive compound. It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment. Contact with water or protic solvents will lead to its decomposition and the release of flammable hydrogen gas. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

The Discerning Hydride: An In-depth Technical Guide to the Selectivity of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, has emerged as a cornerstone reagent in modern organic synthesis, prized for its remarkable selectivity and mild nature. This technical guide delves into the core principles governing the selectivity of STAB, providing a comprehensive resource for researchers, scientists, and drug development professionals. By understanding the nuances of its reactivity, chemists can unlock its full potential for the efficient and clean synthesis of complex molecules, particularly in the pharmaceutical industry where precision is paramount.

Core Principles of Selectivity

The synthetic utility of sodium this compound lies in its ability to discriminate between different functional groups, a characteristic attributed to both steric and electronic factors. The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride (B1222165), making it a much gentler reducing agent than sodium borohydride (NaBH₄) or even sodium cyanoborohydride (NaBH₃CN).[1][2] This attenuated reactivity is the key to its selectivity.

The primary driver of STAB's selectivity is its pronounced preference for the reduction of protonated imines and iminium ions over carbonyl compounds.[2][3] In the context of reductive amination, the reaction between a carbonyl compound and an amine forms an imine or iminium ion intermediate. STAB selectively reduces this intermediate as it forms, driving the equilibrium towards the amine product and minimizing the undesired reduction of the starting carbonyl compound.[2]

This inherent selectivity allows for a convenient one-pot reaction where the carbonyl compound, amine, and STAB can be mixed together.[2] The mildly acidic conditions, often facilitated by the acetic acid present from the synthesis of STAB or added as a catalyst, favor the formation of the iminium ion, which is the kinetically preferred substrate for reduction.[3]

Chemoselectivity: A Hierarchy of Reduction

Sodium this compound exhibits a clear hierarchy in its reducing capabilities, allowing for the selective transformation of one functional group in the presence of others.

Imines vs. Carbonyls: The Cornerstone of Reductive Amination

The most significant aspect of STAB's chemoselectivity is its rapid reduction of imines and iminium ions compared to aldehydes and ketones.[2] This substantial rate difference is the foundation of its widespread use in one-pot reductive amination protocols. The protonated iminium ion is significantly more electrophilic than the corresponding carbonyl compound, making it more susceptible to hydride attack from the sterically hindered STAB.

Aldehydes vs. Ketones: A Matter of Sterics and Electronics

STAB demonstrates a pronounced selectivity for the reduction of aldehydes over ketones.[4][5] This can be attributed to the greater steric hindrance around the carbonyl carbon of a ketone compared to an aldehyde. The bulky this compound anion approaches the less hindered aldehyde carbonyl much more readily. In competitive reduction experiments, aldehydes can be selectively reduced to the corresponding alcohols while ketones remain largely untouched.[6]

Functional Group Tolerance: A Chemist's Ally

A significant advantage of sodium this compound is its compatibility with a wide array of functional groups that are susceptible to reduction by more powerful hydrides. This broad functional group tolerance simplifies synthetic planning and execution, particularly in the synthesis of complex molecules. While comprehensive quantitative data is dispersed throughout the literature, qualitative observations consistently demonstrate the stability of the following groups under typical STAB reduction conditions:

-

Esters and Amides: These are generally unreactive towards STAB.[7]

-

Nitro Groups: Aromatic and aliphatic nitro groups are typically not reduced.[8][9]

-

Halogens: Aryl and alkyl halides are stable.[7]

-

Alkenes and Alkynes: Carbon-carbon multiple bonds are not reduced.[8][9]

-

Acetals and Ketals: These protecting groups are stable under the reaction conditions.[8][9]

This impressive tolerance allows for the chemoselective reductive amination of molecules bearing these functionalities without the need for protecting groups, thereby increasing synthetic efficiency.

Data Presentation: Quantitative Insights into Selectivity

To provide a clear and comparative overview of sodium this compound's selectivity, the following tables summarize quantitative data from the literature.

Table 1: Chemoselective Reductive Amination of Aldehydes and Ketones

| Carbonyl Substrate | Amine Substrate | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Benzylamine | N-Benzylbenzylamine | 96 | [10] |

| Cyclohexanone | Pyrrolidine | 1-(Cyclohexyl)pyrrolidine | 95 | [10] |

| Heptanal | Morpholine | 4-Heptylmorpholine | 94 | [10] |

| Acetophenone (B1666503) | Benzylamine | N-(1-Phenylethyl)benzylamine | 48 | [10] |

| 4-tert-Butylcyclohexanone | Pyrrolidine | 1-(4-tert-Butylcyclohexyl)pyrrolidine | 98 | [10] |

Table 2: Diastereoselective Reductive Amination of Cyclic Ketones

| Ketone Substrate | Amine Substrate | Major Diastereomer | Diastereomeric Ratio (cis:trans or endo:exo) | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | Pyrrolidine | cis | 85:15 | 98 | [10] |

| Norcamphor | Benzylamine | endo | >99:1 | 92 | [11] |

| Tropinone | Benzylamine | endo | 20:1 | 96 | [11] |

| 2-Methylcyclohexanone | Benzylamine | cis | 80:20 | 93 | [10] |

Table 3: Comparison with Other Reducing Agents in Reductive Amination

| Carbonyl Substrate | Amine Substrate | Reducing Agent | Yield (%) | Reference |

| Cyclohexanone | Benzylamine | NaBH(OAc)₃ | 96 | [8] |

| Cyclohexanone | Benzylamine | NaBH₃CN | 85 | [8] |

| Cyclohexanone | Benzylamine | Borane-pyridine | 78 | [8] |

| Heptanal | Aniline | NaBH(OAc)₃ | 95 | [8] |

| Heptanal | Aniline | NaBH₃CN | 88 | [8] |

Experimental Protocols: Harnessing the Selectivity of STAB

Detailed methodologies are crucial for reproducible results. The following protocols are representative examples of the application of sodium this compound in selective reductions.

Protocol 1: General Procedure for Reductive Amination

This protocol is a general guideline for the one-pot reductive amination of an aldehyde or ketone.[1]

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

Sodium this compound (1.3-1.6 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, 1-2 equiv for less reactive ketones)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of the aldehyde or ketone in the chosen solvent, add the amine. If a less reactive ketone is used, acetic acid can be added at this stage.

-

Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.

-

Add sodium this compound in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine, which can be further purified if necessary.

Protocol 2: Selective Reduction of an Aldehyde in the Presence of a Ketone

This protocol demonstrates the chemoselective reduction of an aldehyde over a ketone.[6]

Materials:

-

Benzaldehyde (1.0 equiv)

-

Acetophenone (1.0 equiv)

-

Sodium this compound (prepared in situ from NaBH₄ and acetic acid)

-

Benzene (anhydrous)

Procedure:

-

In a flask under an inert atmosphere, suspend sodium borohydride (4 equiv) in anhydrous benzene.

-

Carefully add glacial acetic acid (3.25 equiv) and reflux the mixture for 15 minutes to generate sodium this compound in situ.

-

To the resulting solution, add an equimolar mixture of benzaldehyde and acetophenone (1.0 equiv each).

-

Reflux the reaction mixture for 1 hour.

-

After cooling, work up the reaction mixture to isolate the products. Analysis of the product mixture will show a high conversion of benzaldehyde to benzyl (B1604629) alcohol, with the majority of the acetophenone remaining unreacted.

Visualizing the Selectivity: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the selective reductions with sodium this compound.

Conclusion

Sodium this compound stands out as a uniquely selective reducing agent, offering a powerful tool for the synthesis of amines and other reduced compounds. Its mildness, functional group tolerance, and predictable selectivity for imines over carbonyls, and aldehydes over ketones, make it an indispensable reagent in both academic research and industrial drug development. By understanding the principles outlined in this guide and utilizing the provided data and protocols, researchers can effectively leverage the discerning nature of STAB to achieve their synthetic goals with precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. Sodium this compound [organic-chemistry.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Reduction of Aldehydes with Sodium this compound - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. benchchem.com [benchchem.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

The Synthetic Chemist's Ally: A Technical Guide to Sodium Triacetoxyborohydride's Advantages

For Immediate Release

In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the choice of a reducing agent can be pivotal to the success of a reaction. Sodium triacetoxyborohydride, commonly known as STAB or NaBH(OAc)₃, has emerged as a reagent of choice for a multitude of transformations, most notably reductive amination. This guide provides an in-depth look at the core advantages of STAB, offering valuable insights for researchers, scientists, and professionals in drug development.

Sodium this compound is a mild and selective reducing agent, prized for its ability to facilitate the formation of carbon-nitrogen bonds with high efficiency and control.[1] Its unique properties offer significant benefits over other common reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3]

Key Advantages of Sodium this compound

The primary strengths of STAB lie in its selectivity, mild reaction conditions, and enhanced safety profile.

1. Unparalleled Selectivity in Reductive Amination:

The hallmark of STAB is its remarkable chemoselectivity. It readily reduces imines and iminium ions, which are transiently formed from the condensation of an amine with an aldehyde or ketone, much faster than it reduces the parent carbonyl compounds.[4][5] This high degree of selectivity is attributed to the steric bulk and electron-withdrawing nature of the three acetoxy groups, which temper the reactivity of the borohydride.[5][6] This allows for a convenient "one-pot" procedure where the carbonyl compound, amine, and STAB can be mixed together, simplifying the synthetic workflow and often leading to higher yields.[1][4]

This selectivity extends to its tolerance of a wide array of functional groups. Acid-sensitive groups like acetals and ketals, as well as other reducible functionalities such as carbon-carbon multiple bonds, cyano groups, and nitro groups, are typically unaffected by STAB under standard reaction conditions.[5][7]

2. Mild Reaction Conditions:

STAB is effective under neutral to weakly acidic conditions, which is advantageous for substrates that are sensitive to harsh acidic or basic environments.[6][8] Reactions are often carried out at room temperature, obviating the need for high-energy inputs and preserving the integrity of complex and delicate molecules frequently encountered in pharmaceutical synthesis.[8]

3. Enhanced Safety Profile:

A significant advantage of STAB, particularly in industrial and pharmaceutical settings, is its improved safety profile compared to sodium cyanoborohydride (NaBH₃CN).[1][9] While NaBH₃CN is also a selective reducing agent for reductive aminations, it can release highly toxic hydrogen cyanide gas, especially under acidic conditions. STAB does not produce such hazardous byproducts, making it a safer alternative for routine use.[1][10]

4. Broad Substrate Scope:

STAB has demonstrated efficacy with a wide range of substrates. It can be used for the reductive amination of both aliphatic and aromatic aldehydes and ketones with primary and secondary amines, including weakly basic and non-basic amines.[11] This versatility makes it a valuable tool for the synthesis of a diverse library of amine-containing compounds.[10]

Comparative Data

To illustrate the practical advantages of STAB, the following table summarizes key comparative data with other common reducing agents used in reductive amination.

| Feature | Sodium this compound (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |

| Selectivity for Imine/Iminium Ion | Excellent | Excellent | Poor (reduces aldehydes/ketones)[3][12] |

| One-Pot Reductive Amination | Yes[1][4] | Yes[3] | No (requires pre-formation of imine)[12] |

| Safety | Good (no toxic byproducts)[1][9] | Poor (potential for HCN release)[10] | Good |

| Toxicity of Byproducts | Low | High (cyanide salts) | Low |

| Solvent Compatibility | Aprotic solvents (DCE, DCM, THF)[9][12] | Protic and aprotic solvents[12] | Protic solvents (MeOH, EtOH)[12] |

| pH Sensitivity | Tolerates weakly acidic conditions[6] | Requires careful pH control[3] | Requires basic or neutral pH |

| Functional Group Tolerance | High[5][7] | Moderate | Low |

Experimental Protocols

General Protocol for Reductive Amination using STAB:

This protocol provides a general guideline for the reductive amination of a carbonyl compound with an amine using sodium this compound.

Materials:

-

Aldehyde or Ketone

-

Amine

-

Sodium this compound (STAB)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM)

-

Acetic Acid (optional, as a catalyst for less reactive ketones)[7]

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carbonyl compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).

-

Dissolve the reactants in an appropriate anhydrous aprotic solvent, such as DCE or DCM (typically 5-10 mL per mmol of the limiting reagent).[7][9]

-

Stir the mixture at room temperature for 20-60 minutes to allow for the initial formation of the imine or enamine intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 equivalent) can be added at this stage.[7]

-

Add sodium this compound (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition may be slightly exothermic.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 1 to 24 hours at room temperature.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Be cautious as gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Caption: Mechanism of Reductive Amination using STAB.

Caption: General Experimental Workflow for Reductive Amination.

Conclusion

Sodium this compound stands out as a superior reagent for reductive amination in modern organic synthesis. Its combination of high selectivity, mild reaction conditions, broad substrate scope, and enhanced safety makes it an invaluable tool for chemists, particularly in the pharmaceutical industry where efficiency, safety, and precision are paramount.[8] By understanding and leveraging the distinct advantages of STAB, researchers can streamline synthetic routes, improve yields, and handle reactions with greater safety, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. Sodium this compound: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. interchim.fr [interchim.fr]

- 5. Sodium this compound [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Sodium this compound (STAB) [commonorganicchemistry.com]

- 10. Sodium this compound [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Safe Handling of Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triacetoxyborohydride, often abbreviated as STAB, is a versatile and selective reducing agent widely employed in organic synthesis.[1] Its primary application lies in the reductive amination of aldehydes and ketones, a crucial transformation in the synthesis of pharmaceuticals and other complex organic molecules.[2] Unlike harsher reducing agents, STAB offers mild reaction conditions and high selectivity, minimizing the formation of unwanted byproducts.[1] However, its utility is coupled with specific hazards, primarily its reactivity with water, which necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of sodium this compound in a laboratory setting.

Physicochemical and Toxicological Properties

A thorough understanding of the physical, chemical, and toxicological properties of a reagent is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Name | Sodium this compound | [3] |

| Synonyms | STAB, Sodium triacetoxyhydroborate | [4] |

| CAS Number | 56553-60-7 | [5] |

| Molecular Formula | C₆H₁₀BNaO₆ | [3] |

| Molecular Weight | 211.94 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 116-120 °C (decomposes) | [6][7] |

| Density | ~1.43 g/cm³ | [6] |

| Solubility | Reacts with water.[6] Soluble in many organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and 1,2-dichloroethane (B1671644) (DCE).[8] Incompatible with methanol (B129727) and reacts slowly with ethanol (B145695) and isopropanol (B130326).[1][4] | |

| Oral LD₅₀ (Rat) | 500 mg/kg | [4] |

Hazard Identification and Classification

Sodium this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Classification | GHS Category | Hazard Statement |

| Substances and mixtures which in contact with water, emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Flammable solids | Category 1 | H228: Flammable solid |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Reproductive toxicity | Category 1B | H360: May damage fertility or the unborn child |

NFPA 704 Diamond:

-

Health (Blue): 3 (Serious)

-

Flammability (Red): 1 (Slight)

-

Instability (Yellow): 2 (Moderate)

-

Special (White): W (Reacts with water)[9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling sodium this compound.

| PPE Category | Specifications |

| Eye Protection | Chemical safety goggles and a face shield must be worn.[6][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[10][11] Always inspect gloves for integrity before use. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are essential.[12][13] |

| Respiratory Protection | All handling of the solid reagent should be performed in a certified chemical fume hood to avoid inhalation of dust.[12] |

Safe Handling and Storage

Adherence to strict protocols for handling and storage is critical to prevent accidents.

Handling

-

Inert Atmosphere: Due to its reactivity with moisture, sodium this compound should be handled under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged manipulations.[12]

-

Ventilation: All operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14]

-

Ignition Sources: Keep the reagent away from heat, sparks, open flames, and other sources of ignition.[15][16]

-

Electrostatic Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[15]

-

Contamination: Avoid all personal contact with the substance.[16] Do not allow the material to come into contact with water or other incompatible materials.[9]

Storage

-

Conditions: Store in a cool, dry, well-ventilated area.[10][12]

-

Containers: Keep containers tightly closed and clearly labeled.[9][16]

-

Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, alcohols, and water.[17] The storage area should be a designated "water-free" zone.[9]

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

Caption: Workflow for responding to a sodium this compound spill.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [9][15] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [9][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [9][15] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][15] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, dry sand, or other Class D extinguishing agents.[9]

-

Unsuitable Extinguishing Media: DO NOT USE WATER , carbon dioxide, or foam, as this will result in the release of flammable hydrogen gas.[9][16]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Experimental Protocol: Reductive Amination

This section outlines a general procedure for a one-pot reductive amination, incorporating necessary safety precautions. This is a representative protocol and may need to be adapted for specific substrates and scales.

Pre-Reaction Setup

-

Hazard Assessment: Conduct a thorough hazard assessment for all reactants, solvents, and products.

-

Equipment Preparation: Ensure all glassware is oven-dried to remove any traces of water. Assemble the reaction apparatus in a certified chemical fume hood.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.

Reaction Procedure

Caption: Experimental workflow for a one-pot reductive amination using STAB.

-

Reactant Addition: To the reaction vessel containing a magnetic stir bar, add the anhydrous solvent (e.g., 1,2-dichloroethane).[18] Add the aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine or iminium ion.

-

Addition of STAB: Carefully and portion-wise, add sodium this compound (1.2-1.5 equivalents) to the reaction mixture. Note: The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases. Extract the product with a suitable organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Waste Disposal

All waste materials contaminated with sodium this compound must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated paper towels and weighing paper, in a clearly labeled, sealed container.

-

Quenching Excess Reagent: Unused or excess sodium this compound can be neutralized by slowly and cautiously adding it to a stirred, non-protic solvent like THF, followed by the very slow addition of a proton source like isopropanol or butanol in a fume hood. This process generates flammable hydrogen gas and should only be performed by trained personnel.

-

Liquid Waste: Dispose of organic and aqueous waste streams in appropriately labeled hazardous waste containers.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[16]

Conclusion

Sodium this compound is an invaluable reagent in modern organic synthesis. Its effective and safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and harness the full potential of this versatile reducing agent in their work.

References

- 1. Sodium this compound: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. Sodium this compound [organic-chemistry.org]

- 3. Sodium this compound | C6H10BNaO6 | CID 5049666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium this compound - Sciencemadness Wiki [sciencemadness.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Sodium this compound 97 56553-60-7 [sigmaaldrich.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. auburn.edu [auburn.edu]

- 11. ehs.uci.edu [ehs.uci.edu]

- 12. sites.rowan.edu [sites.rowan.edu]

- 13. ors.od.nih.gov [ors.od.nih.gov]

- 14. chemistry.osu.edu [chemistry.osu.edu]

- 15. aksci.com [aksci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. Reductive Amination of Aldehydes and Ketones with Sodium this compound. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Reductive Amination Using Sodium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Among the various reducing agents available for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[1][2][3] Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions, allowing for the selective reduction of the intermediate imine or iminium ion.[1][3][4] This chemoselectivity minimizes side reactions and often leads to higher yields of the desired amine product.[2][5][6] Furthermore, STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), as it avoids the generation of toxic cyanide byproducts.[4][7]

These application notes provide a comprehensive overview of the reductive amination protocol using sodium this compound, including detailed experimental procedures, reaction conditions for various substrates, and troubleshooting guidelines.